Cas no 1176646-05-1 ((1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol)

(1R)-2-Bromo-1-(3,4-dimethylphenyl)ethan-1-ol is a chiral brominated alcohol derivative featuring a 3,4-dimethylphenyl substituent. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for constructing enantiomerically pure compounds in pharmaceutical and fine chemical applications. The presence of both hydroxyl and bromine functional groups allows for versatile reactivity, enabling further transformations such as nucleophilic substitutions or cyclizations. The 3,4-dimethylphenyl moiety enhances steric and electronic properties, influencing selectivity in synthetic pathways. This compound is typically employed in research settings for developing bioactive molecules or chiral catalysts. High purity and well-defined stereochemistry ensure reproducibility in synthetic workflows. Proper handling is advised due to its potential lachrymatory and reactive nature.
(1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol structure
1176646-05-1 structure
Product name:(1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol
CAS No:1176646-05-1
MF:C10H13BrO
MW:229.113622426987
MDL:MFCD09863572
CID:5157364

(1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol
    • (1R)-2-bromo-1-(3,4-dimethylphenyl)ethanol
    • (R)-2-Bromo-1-(3,4-dimethylphenyl)ethan-1-ol
    • Benzenemethanol, α-(bromomethyl)-3,4-dimethyl-, (αR)-
    • MDL: MFCD09863572
    • Inchi: 1S/C10H13BrO/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5,10,12H,6H2,1-2H3/t10-/m0/s1
    • InChI Key: PHRIPEMLGIZCFK-JTQLQIEISA-N
    • SMILES: BrC[C@@H](C1C=CC(C)=C(C)C=1)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 138
  • Topological Polar Surface Area: 20.2
  • XLogP3: 2.6

(1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-87670-10.0g
(1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol
1176646-05-1
10.0g
$9474.0 2023-02-11
Enamine
EN300-87670-0.5g
(1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol
1176646-05-1
0.5g
$603.0 2023-09-01
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01094784-1g
(1R)-2-Bromo-1-(3,4-dimethylphenyl)ethan-1-ol
1176646-05-1 95%
1g
¥4305.0 2023-04-05
Enamine
EN300-87670-5g
(1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol
1176646-05-1
5g
$1821.0 2023-09-01
Enamine
EN300-87670-0.1g
(1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol
1176646-05-1
0.1g
$553.0 2023-09-01
Enamine
EN300-87670-0.05g
(1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol
1176646-05-1
0.05g
$528.0 2023-09-01
Enamine
EN300-87670-0.25g
(1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol
1176646-05-1
0.25g
$579.0 2023-09-01
Enamine
EN300-87670-2.5g
(1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol
1176646-05-1
2.5g
$1230.0 2023-09-01
Enamine
EN300-87670-1g
(1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol
1176646-05-1
1g
$628.0 2023-09-01
Enamine
EN300-87670-10g
(1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol
1176646-05-1
10g
$2701.0 2023-09-01

Additional information on (1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol

Compound CAS No. 1176646-05-1: (1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol

The compound with CAS No. 1176646-05-1, commonly referred to as (1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development and material science. Recent studies have highlighted its role in asymmetric synthesis and its ability to serve as a versatile building block for constructing complex molecular architectures.

Structure and Synthesis

The molecule (1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol features a chiral center at the carbon atom bonded to the hydroxyl group (-OH), bromine atom (-Br), and the aromatic ring (3,4-dimethylphenyl). This stereochemistry is crucial for its reactivity and selectivity in various chemical reactions. The synthesis of this compound typically involves multi-step processes, including nucleophilic substitution, oxidation, and reduction reactions. Researchers have optimized these methods to achieve high yields and enantioselectivity, making it a valuable intermediate in organic synthesis.

Applications in Drug Development

Recent advancements in medicinal chemistry have underscored the importance of (1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol as a key intermediate in the synthesis of bioactive compounds. Its bromine substituent facilitates nucleophilic substitutions, enabling the incorporation of diverse functional groups. For instance, this compound has been used to synthesize potential inhibitors for kinase enzymes, which are critical targets in cancer therapy. The presence of the 3,4-dimethylphenyl group enhances lipophilicity, improving the compound's bioavailability and pharmacokinetic properties.

Role in Asymmetric Synthesis

The chiral center in (1R)-2-bromo-... has made it an ideal substrate for asymmetric catalysis. Enzymatic resolutions and organocatalytic methods have been employed to prepare this compound with high enantiomeric excess (ee). These methods not only enhance the efficiency of synthesis but also align with green chemistry principles by minimizing waste and reducing environmental impact.

Safety and Handling

While (CAS No. 1176646-05-) is not classified as a hazardous substance under standard conditions, proper handling procedures should be followed to ensure safety in laboratory settings. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles when working with this compound.

Recommend Articles

Recommended suppliers
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.